molecular formula C19H16ClN3O2 B2985133 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921528-10-1

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2985133
M. Wt: 353.81
InChI Key: UPZFTXHRELOUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields of study.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Heterocyclic Compounds : Research by Basheer and Rappoport (2006) focused on the synthesis of substituted methylene-1,3-oxazolidines, -1,3-thiazolidines, -1,3-benzothiazines, -1,3-oxazines, and substituted imidazopyrimidinediones using omega-chloroalkyl isocyanates and active methylene compounds, highlighting the versatility of these compounds in producing a wide range of heterocyclic structures (Basheer & Rappoport, 2006).

  • Formation of Condensed Triazines and Triazoles : Reimlinger, Billiau, and Lingier (1976) discussed synthesizing oxo-s-triazines and condensed triazoles from N-(Dichlormethylen)benzamide, demonstrating how different reagents can lead to the formation of complex triazine structures (Reimlinger, Billiau, & Lingier, 1976).

Biological and Pharmaceutical Applications

  • Anti-Influenza Virus Activity : A study by Hebishy, Salama, and Elgemeie (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, revealing significant anti-influenza A virus (subtype H5N1) activity, highlighting the potential therapeutic applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).

  • Anti-Tubercular Applications : Research by Nimbalkar et al. (2018) on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis (Nimbalkar et al., 2018).

  • Acetylcholinesterase Inhibitors for Neurological Disorders : A study by Contreras et al. (2001) on the synthesis of pyridazine derivatives as acetylcholinesterase inhibitors showed significant potential for treating neurological disorders like Alzheimer’s disease (Contreras et al., 2001).

  • Anti-Inflammatory Activity : Kalsi et al. (1990) synthesized N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)benzamides and evaluated their anti-inflammatory activity, finding compounds with significant activity and potential for development as anti-inflammatory drugs (Kalsi et al., 1990).

  • Potential Antimicrobial Agents : Research by Desai et al. (2017) on synthesizing oxazine bearing pyridine scaffold indicated significant antimicrobial activity, pointing to its potential as a new class of antimicrobial agents (Desai et al., 2017).

properties

IUPAC Name

3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-4-7-15(13-16)19(25)21-11-12-23-18(24)10-9-17(22-23)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFTXHRELOUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.